Kinase Inhibition: Inferior Potency Compared to Optimized 5-Methoxy Analogs
In the context of CENP-E kinase inhibition, the presence of a 5-bromo group is associated with lower potency compared to a 5-methoxy group. A 5-methoxy imidazo[1,2-a]pyridine derivative, (+)-(S)-12, showed potent CENP-E inhibition with an IC50 of 3.6 nM [1]. In contrast, a related 5-bromoimidazo[1,2-a]pyridine lead compound (7) demonstrated a significantly higher IC50 of 50 nM against the same target, representing a ~14-fold reduction in inhibitory activity [2]. This suggests that for CENP-E inhibition, the 5-bromo substitution is a suboptimal starting point, highlighting the critical importance of the substituent at this position.
| Evidence Dimension | CENP-E Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Data not available for 5-Bromo-6-methoxyimidazo[1,2-a]pyridine |
| Comparator Or Baseline | 5-bromoimidazo[1,2-a]pyridine (lead 7): IC50 = 50 nM [2]; 5-methoxyimidazo[1,2-a]pyridine derivative (+)-(S)-12: IC50 = 3.6 nM [1] |
| Quantified Difference | The 5-bromo analog (lead 7) is ~14-fold less potent than the optimized 5-methoxy analog (+)-(S)-12. |
| Conditions | In vitro enzymatic assay against CENP-E. |
Why This Matters
This comparison demonstrates that even subtle structural modifications on the imidazo[1,2-a]pyridine scaffold can lead to dramatic differences in target potency, underscoring the need for precise chemical building blocks for SAR exploration.
- [1] Hirayama, T., Okaniwa, M., Banno, H., Kakei, H., Ohori, M., & Tsuruoka, A. (2015). Synthetic Studies on Centromere-Associated Protein-E (CENP-E) Inhibitors: 2. Application of Electrostatic Potential Map (EPM) and Structure-Based Modeling to Imidazo[1,2-a]pyridine Derivatives as Anti-Tumor Agents. Journal of Medicinal Chemistry, 58(20), 8036–8053. View Source
- [2] Ohori, M., Kinoshita, T., Okubo, T., Sato, K., Yamazaki, A., Arakawa, H., ... & Banno, H. (2013). Synthetic studies of centromere-associated protein-E (CENP-E) inhibitors: 1. Exploration of fused bicyclic core scaffolds using electrostatic potential map. Bioorganic & Medicinal Chemistry, 21(11), 3350-3357. View Source
